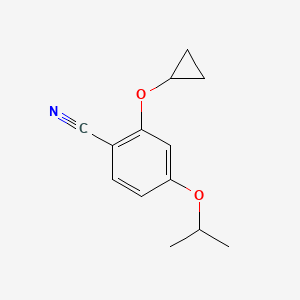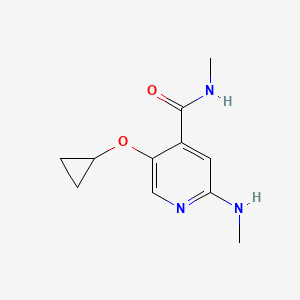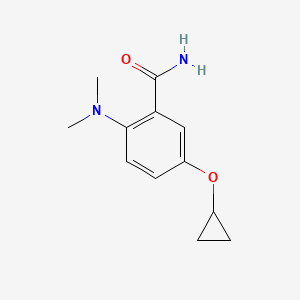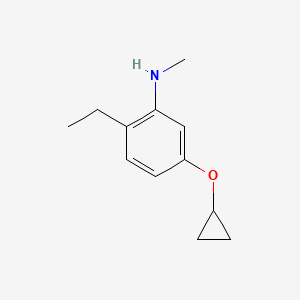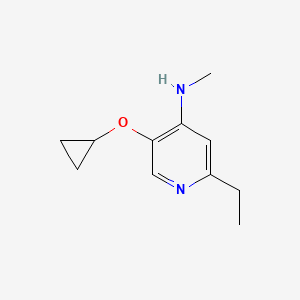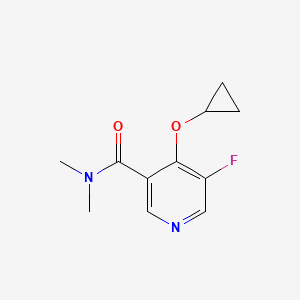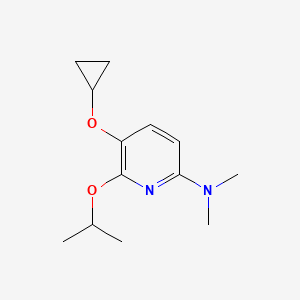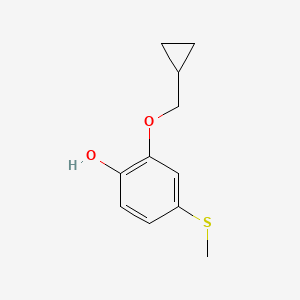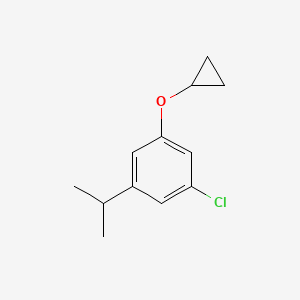
1-Chloro-3-cyclopropoxy-5-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-cyclopropoxy-5-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15ClO and a molecular weight of 210.70 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and an isopropyl group. It is used in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-chloro-3-cyclopropoxy-5-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with an electrophile . The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution process. Additionally, the Suzuki-Miyaura coupling reaction can be employed to introduce the cyclopropoxy group onto the benzene ring . This reaction utilizes a palladium catalyst and boron reagents under mild conditions.
Analyse Chemischer Reaktionen
1-Chloro-3-cyclopropoxy-5-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, Lewis acids for electrophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-cyclopropoxy-5-(propan-2-yl)benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-3-cyclopropoxy-5-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and coupling reactions. The presence of the chlorine atom and cyclopropoxy group allows for selective reactivity with various nucleophiles and electrophiles, facilitating the formation of new chemical bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-cyclopropoxy-5-(propan-2-yl)benzene can be compared with similar compounds such as:
1-Chloro-3-methoxy-5-(propan-2-yl)benzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1-Bromo-3-cyclopropoxy-5-(propan-2-yl)benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-3-cyclopropoxybenzene: Lacks the isopropyl group, making it less sterically hindered.
Eigenschaften
Molekularformel |
C12H15ClO |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
1-chloro-3-cyclopropyloxy-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15ClO/c1-8(2)9-5-10(13)7-12(6-9)14-11-3-4-11/h5-8,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
LJYJEKOKRPBZGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


